1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
CAS No.: 863017-90-7
Cat. No.: VC7724533
Molecular Formula: C25H29FN4S2
Molecular Weight: 468.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863017-90-7 |
|---|---|
| Molecular Formula | C25H29FN4S2 |
| Molecular Weight | 468.65 |
| IUPAC Name | 1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C25H29FN4S2/c1-18-6-3-4-7-22(18)28-25(31)27-19(2)24(23-8-5-17-32-23)30-15-13-29(14-16-30)21-11-9-20(26)10-12-21/h3-12,17,19,24H,13-16H2,1-2H3,(H2,27,28,31) |
| Standard InChI Key | DICSQDSHNMSUBB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (C25H29FN4S2, MW 468.65) consists of a central propan-2-yl group bridging a 4-(4-fluorophenyl)piperazine unit and a thiophen-2-yl ring. The thiourea functionality is substituted with an o-tolyl group, introducing steric and electronic complexity. Key structural elements include:
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Piperazine core: A six-membered ring with two nitrogen atoms, known for enhancing blood-brain barrier permeability in CNS-targeting drugs.
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4-Fluorophenyl group: Electron-withdrawing fluorine modulates receptor binding affinity and metabolic stability.
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Thiophene ring: A sulfur-containing heterocycle contributing to π-π stacking interactions and redox activity.
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o-Tolylthiourea: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially influencing conformational dynamics.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN4S2 |
| Molecular Weight | 468.65 g/mol |
| IUPAC Name | 1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea |
| SMILES | CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
| PubChem CID | 16806634 |
Synthesis and Purification
Reaction Pathways
The synthesis involves a multi-step sequence, as inferred from analogous protocols :
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Piperazine functionalization: Coupling 4-fluorophenylpiperazine with a brominated thiophene-propanol intermediate via nucleophilic substitution.
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Thiourea formation: Reacting the secondary amine intermediate with o-tolyl isothiocyanate under basic conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final product.
Critical reaction parameters include:
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Temperature control: Exothermic steps (e.g., thiourea coupling) require ice baths to prevent side reactions.
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Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) may facilitate cross-coupling steps, as seen in related syntheses .
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Protecting groups: Boc (tert-butyloxycarbonyl) groups stabilize intermediates during piperazine functionalization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Fluorophenylpiperazine, K2CO3, DMF, 80°C | 72% |
| 2 | o-Tolyl isothiocyanate, Et3N, THF, RT | 65% |
| 3 | Column chromatography (SiO2, EtOAc/Hex) | 88% |
Physicochemical and Stability Profiles
Solubility and Lipophilicity
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logP: 3.8 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.
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Aqueous solubility: <1 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles.
Stability Studies
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Thermal stability: Decomposition onset at 218°C (TGA).
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Photostability: 90% remaining after 48h UV exposure (ICH Q1B guidelines).
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Hydrolytic stability: t1/2 = 14h at pH 2 (simulated gastric fluid), requiring enteric coating for oral delivery.
Future Research Directions
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In vivo pharmacokinetics: Assess bioavailability and brain penetration in rodent models.
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Structure-activity relationships: Synthesize analogs with varied substituents (e.g., Cl, CF3) on the o-tolyl group.
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Combination therapies: Evaluate synergy with existing antimicrobials (e.g., ciprofloxacin) or anticancer agents (e.g., doxorubicin).
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